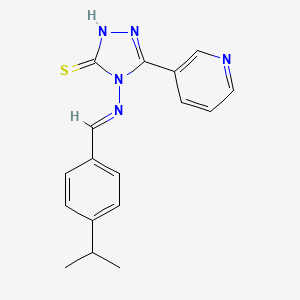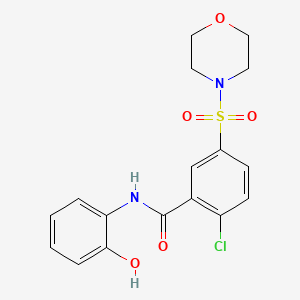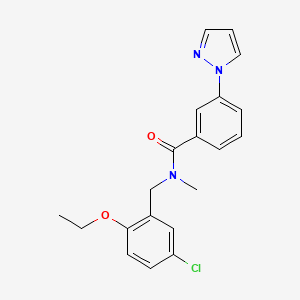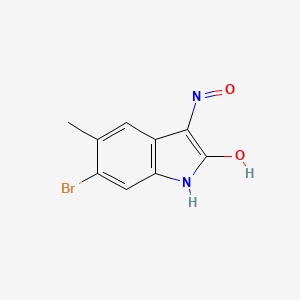
4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C17H17N5S . It has a molecular weight of 323.423 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
One of the prominent applications of 4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol derivatives is in antimicrobial research. These compounds have been synthesized and evaluated for their antimicrobial efficacy. For instance, Bayrak et al. (2009) demonstrated the synthesis of new 1,2,4-triazoles, revealing their moderate to good antimicrobial activities against a range of pathogens. Similarly, Bektaş et al. (2010) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, some of which exhibited promising activities against test microorganisms, highlighting their potential as antimicrobial agents (Bayrak et al., 2009); (Bektaş et al., 2010).
Corrosion Inhibition
Another significant application area is corrosion inhibition. Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles, including derivatives of the mentioned compound, as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have shown that such compounds can significantly enhance corrosion resistance, with one compound exhibiting an inhibition performance of 96.6% at a certain concentration, suggesting their potential in protecting metals against corrosion (Ansari et al., 2014).
Pharmacological Studies
Pharmacological applications have also been explored, with compounds derived from 4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol being investigated for various biological activities. Dave et al. (2007) detailed the synthesis of thiazolidinones and Mannich bases from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, examining their antimicrobial and antitubercular activities. This suggests a potential role in developing novel therapeutic agents targeting bacterial infections and tuberculosis (Dave et al., 2007).
Material Science and Surface Activity
In the realm of material science, the synthesis and characterization of 1,2,4-triazole derivatives have been explored for their surface activity and potential use in various industrial applications. El-Sayed (2006) synthesized 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and utility as surface-active agents, which could have implications for their use in coatings, paints, and as additives in formulations requiring antimicrobial properties (El-Sayed, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-12(2)14-7-5-13(6-8-14)10-19-22-16(20-21-17(22)23)15-4-3-9-18-11-15/h3-12H,1-2H3,(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFXGMPNVFRGF-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B5564560.png)
![6-CHLORO-4-PHENYL-2-[(2E)-2-[(QUINOLIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE](/img/structure/B5564566.png)
![5-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564580.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5564588.png)
![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide](/img/structure/B5564601.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5564609.png)
![N-{6-ETHYL-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE](/img/structure/B5564623.png)
![5-[(9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5564628.png)

![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)
![ethyl {4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B5564648.png)

